tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate
Description
tert-Butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
CAS No. |
2285043-84-5 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-methyl-1,3-oxazole-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a substituted carbamate.
Hydrolysis: The major products are carbamic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .
Industry: In the chemical industry, it is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. This allows for selective reactions at other functional groups in the molecule .
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors, depending on the structure of the final synthesized molecule. The oxazole ring can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxypropyl group instead of the oxazole ring.
tert-Butyl N-(5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate: Contains a triazole ring instead of the oxazole ring.
Uniqueness: tert-Butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate is unique due to the presence of the oxazole ring, which imparts specific chemical properties and reactivity. The oxazole ring can engage in unique interactions with biological targets, making it valuable in drug design and synthesis .
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